3.1-Fold Greater Antiproliferative Potency in Primary Acute Lymphoblastic Leukemia Cells Compared to Resveratrol
In a systematic study evaluating 16 resveratrol triester derivatives against primary acute lymphoblastic leukemia (ALL) cells, resveratryl triacetate (triacetylresveratrol) exhibited an IC50 value of 3.4 µM, which was 3.1-fold more potent than the parent compound resveratrol (IC50 = 10.5 µM). Only three derivatives among the sixteen tested (triacetate, triisobutyrate, and triisovalerate) demonstrated potency superior to resveratrol, with triacetate being the most potent [1]. All other triesters showed IC50 values exceeding 10 µM and were considered inactive under the same assay conditions. [1]
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.4 µM |
| Comparator Or Baseline | Resveratrol (IC50 = 10.5 µM); 15 other resveratrol triesters (IC50 >10 µM for 13 compounds, 5.1 µM and 4.9 µM for two others) |
| Quantified Difference | 3.1-fold lower IC50 (higher potency) versus resveratrol; most potent among 16 derivatives tested |
| Conditions | Primary acute lymphoblastic leukemia (ALL) cells; cell viability assay; 48-hour incubation |
Why This Matters
For investigators studying leukemia or screening resveratrol analogs, triacetylresveratrol provides a validated 3.1-fold potency advantage over the parent compound, reducing the required experimental concentration and minimizing off-target effects associated with high-dose resveratrol exposure.
- [1] Urbaniak A, Delgado M, Kacprzak K, Chambers TC. Activity of resveratrol triesters against primary acute lymphoblastic leukemia cells. Bioorg Med Chem Lett. 2017;27(15):3549-3554. View Source
